HIV Disease Progression Delay: Inosine Pranobex vs. Placebo – AIDS Development at 24 Weeks
In a randomized, double-blind, placebo-controlled trial across 21 centers in Denmark and Sweden (N=866 patients with HIV infection but without manifest AIDS), inosine pranobex (1 g three times daily for 24 weeks) demonstrated a statistically significant reduction in progression to AIDS compared with placebo. AIDS developed in 2 of 429 patients in the IP group versus 17 of 437 patients in the placebo group, corresponding to an odds ratio of 8.6 (95% CI: 2.2–52.6; P<0.001) [1]. By contrast, zidovudine (AZT), the standard-of-care antiretroviral at the time, acts via reverse transcriptase inhibition, whereas IP achieves clinical benefit without direct antiviral activity, through immunomodulation [1]. This trial remains the largest controlled evaluation of an immunomodulatory approach to delaying HIV disease progression in the pre-combination antiretroviral therapy era, and is distinguished by the magnitude of the odds ratio, albeit with a wide confidence interval reflecting the low event rate [1].
| Evidence Dimension | Progression to AIDS (proportion of evaluable patients developing AIDS within 24 weeks) |
|---|---|
| Target Compound Data | 2/429 patients (0.47%) developed AIDS |
| Comparator Or Baseline | Placebo: 17/437 patients (3.89%) developed AIDS |
| Quantified Difference | Odds ratio 8.6 (95% CI: 2.2–52.6); P<0.001; absolute risk reduction ~3.42 percentage points |
| Conditions | Randomized, double-blind, placebo-controlled trial; 866 HIV-infected patients without manifest AIDS; IP 1 g TID for 24 weeks; 21 centers in Denmark and Sweden; NEJM 1990 |
Why This Matters
For procurement decisions in HIV immunomodulation research contexts, this represents the only large-scale RCT demonstrating statistically significant delay of AIDS onset via a host-directed immunomodulatory mechanism rather than direct antiretroviral activity.
- [1] Pedersen C, Sandström E, Petersen CS, Norkrans G, Gerstoft J, Karlsson A, Christensen KC, Håkansson C, Pehrson PO, Nielsen JO, Jürgensen HJ; Scandinavian Isoprinosine Study Group. The efficacy of inosine pranobex in preventing the acquired immunodeficiency syndrome in patients with human immunodeficiency virus infection. N Engl J Med. 1990 Jun 21;322(25):1757-1763. doi:10.1056/NEJM199006213222501. PMID: 1693173. View Source
